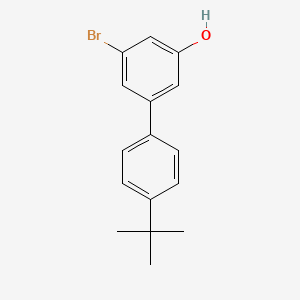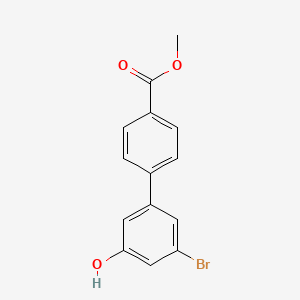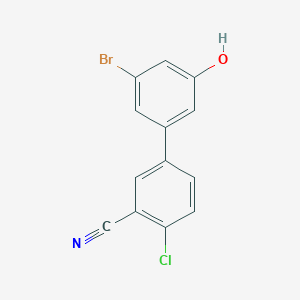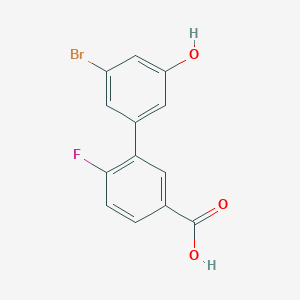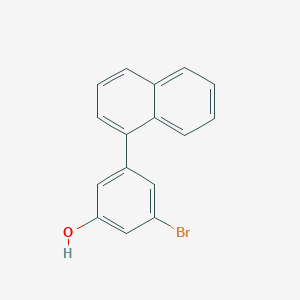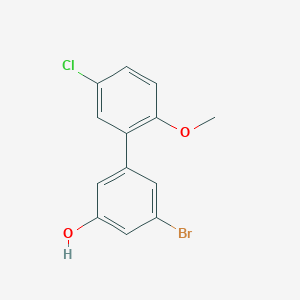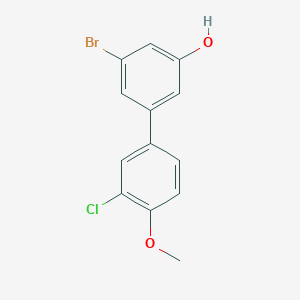
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol, 95% (referred to as 3-B5-3-C4-M-Phenol) is a synthetic compound of phenol with a bromine-chlorine substitution at the para-position. It is a white solid at room temperature and is soluble in most organic solvents. It is used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
3-B5-3-C4-M-Phenol has a variety of scientific research applications. It is used in the synthesis of organic compounds, such as the synthesis of 2-bromo-4-methoxy-3-methylphenol. It is also used in the synthesis of pharmaceutical compounds, such as the synthesis of the anti-inflammatory drug ibuprofen. Furthermore, it is used in the synthesis of polymers, such as the synthesis of poly(3-bromo-5-(3-chloro-4-methoxyphenyl)phenol). Finally, it is used in the synthesis of dyes, such as the synthesis of the dye 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol-2-sulfonic acid.
Mecanismo De Acción
The mechanism of action of 3-B5-3-C4-M-Phenol is not well understood. However, it is believed to involve the formation of a reactive intermediate, such as a carbocation, which then undergoes a variety of reactions, such as nucleophilic attack, electrophilic attack, or hydrogen abstraction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-3-C4-M-Phenol are not well understood. However, it is believed to have some antimicrobial activity, as well as some antioxidant activity. Furthermore, it has been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-B5-3-C4-M-Phenol is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, it is toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-B5-3-C4-M-Phenol. These include further exploration of its antimicrobial, antioxidant, and cancer cell line inhibitory activities. Furthermore, it could be investigated for its potential use in drug design and drug delivery systems. Additionally, it could be investigated for its potential use in the synthesis of complex molecules and polymers. Finally, it could be investigated for its potential use in the synthesis of dyes and other materials.
Métodos De Síntesis
The synthesis of 3-B5-3-C4-M-Phenol is a multi-step process. The first step involves the reaction of 4-methoxyphenol with thionyl chloride in the presence of anhydrous pyridine. This reaction results in the formation of 4-methoxyphenyl chlorosulfite. The second step involves the reaction of the 4-methoxyphenyl chlorosulfite with 3-bromo-5-chlorophenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 3-bromo-5-(3-chloro-4-methoxyphenyl)phenol. Finally, the product is purified by recrystallization in ethanol or methanol.
Propiedades
IUPAC Name |
3-bromo-5-(3-chloro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO2/c1-17-13-3-2-8(6-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNXUZJLOHFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686443 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-4-methoxyphenyl)phenol | |
CAS RN |
1261976-58-2 |
Source


|
| Record name | 5-Bromo-3'-chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)

